molecular formula C20H18N2O5 B236292 N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide

N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide

Número de catálogo B236292
Peso molecular: 366.4 g/mol
Clave InChI: QGPJSBQGMMNEIC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies. It has been developed by Takeda Pharmaceutical Company Limited and is currently in Phase 1 clinical trials.

Mecanismo De Acción

N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide is a selective inhibitor of BTK, which is a key mediator of B-cell receptor signaling. BTK is required for the activation of downstream signaling pathways that promote B-cell survival and proliferation. Inhibition of BTK by this compound leads to the inhibition of downstream signaling pathways, resulting in the inhibition of B-cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and survival of B-cells in preclinical studies. It has also been shown to inhibit the activation of downstream signaling pathways that promote B-cell survival and proliferation. In addition, this compound has been shown to induce apoptosis (programmed cell death) in B-cells. These effects suggest that this compound has potential as a therapeutic agent for the treatment of B-cell malignancies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide in lab experiments include its selectivity for BTK, its ability to inhibit downstream signaling pathways, and its potential as a therapeutic agent for the treatment of B-cell malignancies. The limitations of using this compound in lab experiments include its limited availability, its potential toxicity, and the need for further studies to determine its efficacy and safety in humans.

Direcciones Futuras

There are several future directions for the development of N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide. These include:
1. Further preclinical studies to determine the efficacy and safety of this compound in animal models of B-cell malignancies.
2. Phase 1 clinical trials to determine the safety and pharmacokinetics of this compound in humans.
3. Phase 2 clinical trials to determine the efficacy of this compound in patients with B-cell malignancies.
4. Combination studies to determine the efficacy of this compound in combination with other agents, such as monoclonal antibodies or chemotherapy.
5. Development of biomarkers to predict response to this compound.
Conclusion:
This compound is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies. Its selectivity for BTK and ability to inhibit downstream signaling pathways make it a promising therapeutic agent. However, further studies are needed to determine its efficacy and safety in humans.

Métodos De Síntesis

The synthesis of N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminophenylboronic acid to form the benzamide intermediate. The final step involves the reaction of the benzamide intermediate with furfurylamine to form this compound.

Aplicaciones Científicas De Investigación

N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). It has been shown to inhibit the growth and survival of B-cells by targeting the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.

Propiedades

Fórmula molecular

C20H18N2O5

Peso molecular

366.4 g/mol

Nombre IUPAC

N-[3-[(2,4-dimethoxybenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H18N2O5/c1-25-15-8-9-16(18(12-15)26-2)19(23)21-13-5-3-6-14(11-13)22-20(24)17-7-4-10-27-17/h3-12H,1-2H3,(H,21,23)(H,22,24)

Clave InChI

QGPJSBQGMMNEIC-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)OC

SMILES canónico

COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.